REACTION_CXSMILES
|
N1C=CC=CC=1.[F:7][C:8]([F:16])([F:15])[C:9]1[CH:13]=[C:12]([NH2:14])[O:11][N:10]=1.[C:17](Cl)(=[O:19])[CH3:18].[OH-].[Na+].Cl>CO.C1C=CC=CC=1.O>[F:7][C:8]([F:16])([F:15])[C:9]1[CH:13]=[C:12]([NH:14][C:17](=[O:19])[CH3:18])[O:11][N:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
10.37 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.85 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
9.12 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NOC(=C1)N)(F)F
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred with ice cooling for 10 minutes and at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
it below 10° C
|
Type
|
ADDITION
|
Details
|
After being added dropwise
|
Type
|
STIRRING
|
Details
|
it was stirred for an additional hour
|
Type
|
CUSTOM
|
Details
|
the mixture was separated
|
Type
|
WASH
|
Details
|
The benzene layer was washed successively with 2% hydrochloric acid (60 ml)
|
Type
|
CUSTOM
|
Details
|
a 8% solution of sodium bicarbonate and the solvent was evaporated under reduced presssure
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved by the addition of benzene (100 ml) and ethyl acetate (20 ml)
|
Type
|
WASH
|
Details
|
This solution was washed with water (60 ml)
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NOC(=C1)NC(C)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |